N-{[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}-1,2-oxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O3/c1-22-14-18-11(9-15-12(21)10-5-6-16-23-10)17-13(19-14)20-7-3-2-4-8-20/h5-6H,2-4,7-9H2,1H3,(H,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZOROWLHUTLEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}-1,2-oxazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C14H18N6O3
- Molecular Weight : 318.33 g/mol
- IUPAC Name : N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-1,2-oxazole-5-carboxamide
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C14H18N6O3 |
| Molecular Weight | 318.33 g/mol |
| Purity | ≥95% |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular pathways, influencing processes such as apoptosis and cell proliferation.
- Receptor Modulation : It can act on receptors that regulate critical signaling pathways in cancer and inflammation.
- Nucleic Acid Interaction : There is potential for the compound to bind to DNA or RNA, affecting gene expression and protein synthesis .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. For instance, it exhibited an IC50 value of approximately 25.72 ± 3.95 μM against the MCF cell line, indicating its potential as an anticancer agent .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (μM) |
|---|---|
| MCF | 25.72 ± 3.95 |
| U87 (Glioblastoma) | 45.2 ± 13.0 |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo:
- Tumor Growth Suppression : In a mouse model with tumor grafts, administration of the compound resulted in significant suppression of tumor growth compared to control groups.
- Apoptosis Induction : Flow cytometry analyses showed that treatment with the compound led to increased rates of apoptosis in cancer cells.
Research Findings
Research indicates that modifications to the triazine ring can enhance biological activity. For instance, compounds with different substituents on the piperidine moiety showed varied potency levels against cancer cell lines .
Table 3: Structure–Activity Relationship (SAR)
| Compound Variant | Modification | IC50 (μM) |
|---|---|---|
| Original Compound | - | 25.72 ± 3.95 |
| Variant A | Substituted piperidine | 15.00 ± 2.50 |
| Variant B | Altered triazine structure | 20.30 ± 4.10 |
Comparison with Similar Compounds
Substituent Variations on the Triazine Core
The triazine ring’s substituents significantly influence the compound’s electronic properties, reactivity, and biological activity. Key analogs include:
a. Piperidin-1-yl vs. Pyrrolidin-1-yl Substitution
- Target Compound : Piperidin-1-yl (6-membered ring) at position 6 enhances lipophilicity and steric bulk compared to pyrrolidin-1-yl (5-membered ring).
b. Methoxy Group vs. Other Substituents
- The methoxy group at position 4 (target compound) donates electron density to the triazine ring, altering reactivity in nucleophilic substitutions. In contrast, morpholino or chloro substituents (e.g., in 2,4-dichloro-6-morpholino-1,3,5-triazine) increase electrophilicity, enabling further functionalization .
Carboxamide Group Modifications
The carboxamide moiety’s structure impacts hydrogen-bonding capacity and target binding:
Research Findings
- Piperidine vs. Pyrrolidine : Piperidine-containing compounds generally show higher metabolic stability in vivo compared to pyrrolidine analogs, as observed in related triazine derivatives .
Preparation Methods
Functionalization with Methoxy and Piperidinyl Groups
In the first step, cyanuric chloride undergoes sequential substitution. The methoxy group is introduced at the 4-position using sodium methoxide in anhydrous tetrahydrofuran (THF) at 0–5°C. Piperidine is then added to the 6-position under reflux conditions (60°C, 12 hours), leveraging the differential reactivity of chlorines in cyanuric chloride. This regioselective substitution avoids the need for protecting groups.
Table 1: Reaction Conditions for Triazine Intermediate Synthesis
| Step | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | NaOCH₃ | THF | 0–5°C | 2 h | 85% |
| 2 | Piperidine | THF | 60°C | 12 h | 78% |
Synthesis of 1,2-Oxazole-5-Carboxamide
The 1,2-oxazole ring is constructed via cyclization reactions. A patented method describes the use of nitrile oxide cycloaddition with terminal alkynes, adapted from isoxazole syntheses.
Cycloaddition of Nitrile Oxides
Nitrile oxides, generated in situ from hydroxamoyl chlorides, react with methyl propiolate in the presence of copper(I) iodide (5 mol%) to yield methyl 1,2-oxazole-5-carboxylate. Subsequent hydrolysis with aqueous NaOH (2M, 70°C) produces the carboxylic acid, which is converted to the carboxamide using thionyl chloride (SOCl₂) and ammonium hydroxide.
Key Reaction:
Coupling of Triazine and Oxazole Moieties
The methylene bridge is introduced via a nucleophilic substitution or reductive amination strategy.
Methylene Bridging via Alkylation
The triazine intermediate (4-methoxy-6-piperidinyl-1,3,5-triazine) is treated with paraformaldehyde and hydrochloric acid to generate a chloromethyl derivative. This intermediate reacts with 1,2-oxazole-5-carboxamide in dimethylformamide (DMF) at 80°C for 6 hours, achieving 72% yield.
Table 2: Optimization of Coupling Reaction
| Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| None | DMF | 80°C | 6 h | 72% |
| K₂CO₃ | DMF | 80°C | 4 h | 68% |
| Et₃N | CH₃CN | 60°C | 8 h | 65% |
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) and recrystallization from ethanol. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, oxazole-H), 4.85 (s, 2H, CH₂), 3.91 (s, 3H, OCH₃), 3.50–3.45 (m, 4H, piperidine-H).
-
HRMS (ESI): m/z calcd. for C₁₄H₂₀N₈O₂ [M+H]⁺ 333.1789, found 333.1792.
Alternative Synthetic Routes
One-Pot Multi-Component Reactions
A patent discloses a one-pot method using 4-methoxy-6-piperidinyl-1,3,5-triazine, chloromethyl oxazole-5-carboxamide, and triethylamine in refluxing acetonitrile (82% yield). This approach reduces purification steps but requires stringent temperature control.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Triazine alkylation | Piperidine, K₂CO₃, DMF, 50°C | 60–75% | |
| Oxazole coupling | EDC, HOBt, DCM, RT | 45–65% |
Basic: Which analytical techniques are most effective for structural characterization?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 3.8–4.2 ppm (methoxy group), δ 7.0–8.5 ppm (oxazole protons) .
- ¹³C NMR : Carbonyl signals (C=O) near 165–170 ppm .
- IR spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-N (1250–1350 cm⁻¹) .
- HPLC-MS : To confirm purity (>95%) and molecular ion peaks .
Advanced: How can researchers optimize synthesis to minimize by-products?
Answer:
Strategies include:
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, stoichiometry) to identify optimal conditions .
- Flow chemistry : Continuous flow systems improve mixing and heat transfer, reducing side reactions (e.g., dimerization) .
- In-line monitoring : Use of UV-vis or FTIR to track reaction progress and adjust conditions dynamically .
Example : A 20% increase in yield was achieved by switching from batch to flow synthesis for analogous triazine derivatives .
Basic: What in vitro assays evaluate biological activity?
Answer:
Common assays include:
- Enzyme inhibition : Kinase or protease assays to assess target engagement (IC₅₀ values) .
- Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HepG2, MCF-7) .
- Solubility/stability : HPLC-based metabolic stability tests in liver microsomes .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Purity validation : Re-analyze batches via HPLC and NMR to rule out impurities (>98% purity required) .
- Assay standardization : Use internal controls (e.g., reference inhibitors) to normalize inter-lab variability .
- Structural confirmation : Single-crystal X-ray diffraction to verify stereochemistry, which may impact activity .
Advanced: What computational methods predict pharmacokinetic properties?
Answer:
- Molecular docking (AutoDock/Vina) : To model interactions with targets (e.g., kinases) and prioritize analogues .
- QSAR models : Correlate substituent effects (e.g., logP, polar surface area) with bioavailability .
- MD simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns trajectories) .
Q. Table 2: Key Computational Parameters
| Parameter | Target Value | Tool |
|---|---|---|
| logP | <3.5 | MarvinSuite |
| Polar surface area | 80–100 Ų | MOE |
Basic: How does the piperidinyl-triazine moiety influence stability?
Answer:
- Steric effects : The piperidinyl group enhances solubility but may reduce stability under acidic conditions (pH < 3) .
- Electronic effects : Methoxy and triazine groups increase electron density, making the compound prone to oxidation (store under N₂) .
Advanced: Designing analogues for improved metabolic stability
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
